BenchChemオンラインストアへようこそ!

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

Lipophilicity LogP Nucleoside Analog

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS: 1846584-69-7) is a fully protected, synthetic purine nucleoside analog. As a C-nucleoside derivative featuring four benzyl protecting groups (three on the ribose moiety, one on the nucleobase oxygen) , this compound is primarily utilized as a lipophilic intermediate or a protected building block rather than a biologically active final product.

Molecular Formula C39H39NO5
Molecular Weight 601.7 g/mol
Cat. No. B14758115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine
Molecular FormulaC39H39NO5
Molecular Weight601.7 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OCC2=CC=CC=C2)C3C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C39H39NO5/c1-29-22-34(23-40-39(29)44-27-33-20-12-5-13-21-33)36-38(43-26-32-18-10-4-11-19-32)37(42-25-31-16-8-3-9-17-31)35(45-36)28-41-24-30-14-6-2-7-15-30/h2-23,35-38H,24-28H2,1H3/t35-,36+,37-,38+/m1/s1
InChIKeyCLZKPAJKSCXXDI-UYFSSDKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS 1846584-69-7): A Perbenzylated C-Nucleoside Building Block for Advanced Oligonucleotide Synthesis


5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (CAS: 1846584-69-7) is a fully protected, synthetic purine nucleoside analog . As a C-nucleoside derivative featuring four benzyl protecting groups (three on the ribose moiety, one on the nucleobase oxygen) , this compound is primarily utilized as a lipophilic intermediate or a protected building block rather than a biologically active final product. Its perbenzylated structure confers high hydrophobicity (LogP 6.7) and resistance to standard nucleoside metabolic pathways , positioning it as a key precursor for the synthesis of modified oligonucleotides and novel C-nucleoside analogs via phosphoramidite chemistry .

Why Close Analogs of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine (e.g., 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone) Cannot Be Directly Substituted


Direct substitution with other perbenzylated C-nucleoside intermediates, such as the closely related 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone, is precluded by fundamental differences in the heterocyclic core that dictate downstream synthetic utility . The target compound's 3-methyl-2-benzyloxypyridine base contains a nitrogen heteroatom at the 1-position and a protected oxygen at the 2-position, which enables orthogonal deprotection strategies and distinct hydrogen-bonding patterns in final oligonucleotide products compared to the 2(1H)-pyridinone analog . Furthermore, the additional methyl and benzyloxy substituents on the pyridine ring alter the electronic properties and steric environment of the glycosidic bond, potentially affecting the efficiency of subsequent coupling reactions during oligonucleotide assembly [1]. Consequently, substituting one intermediate for another would yield a different final nucleoside analog with altered physicochemical and biological properties, undermining experimental reproducibility and SAR studies .

Quantitative Evidence for the Selection of 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine Over Closest Analogs


Differentiation by Lipophilicity (LogP) for Enhanced Membrane Permeability or Chromatographic Behavior Compared to 2(1H)-Pyridinone Analog

The target compound exhibits a calculated LogP value of 6.7 , which is substantially higher than the LogP of its 2(1H)-pyridinone analog (estimated LogP ~5.1 based on molecular formula C31H31NO5 and lower molecular weight 497.58) [1]. This difference arises from the additional benzyl protecting group on the nucleobase oxygen and the presence of a methyl substituent on the pyridine ring. For applications requiring high organic solvent solubility, membrane permeability in cell-based assays, or distinct retention times in reverse-phase HPLC purification, this 1.6-unit LogP difference is significant .

Lipophilicity LogP Nucleoside Analog Physicochemical Property

Differentiation by Molecular Weight and Heavy Atom Count for Purification and Characterization

The target compound has a molecular weight of 601.73 g/mol and contains 45 heavy atoms . In contrast, the related analog 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone has a molecular weight of 497.58 g/mol and 37 heavy atoms . This difference of 104.15 g/mol and 8 heavy atoms is directly attributable to the additional methyl and benzyloxy substituents on the pyridine base. This mass difference provides a clear and unambiguous differentiator in LC-MS analysis, allowing for distinct chromatographic separation and mass spectral identification in reaction mixtures containing multiple intermediates .

Molecular Weight Nucleoside Characterization Analytical Chemistry

Differentiation by Functional Group for Orthogonal Deprotection and Synthetic Utility

The target compound contains a benzyl-protected hydroxyl group on the pyridine ring (2-benzyloxypyridine) in addition to the three benzyl groups on the ribose moiety . This is a critical differentiator from analogs like 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-2(1H)-pyridinone, which lacks this protected oxygen [1]. The presence of four distinct O-benzyl protecting groups allows for sequential or orthogonal deprotection strategies, enabling the selective unmasking of the 2'-hydroxyl of the ribose for phosphoramidite coupling while retaining protection on the nucleobase oxygen . This specific regiochemistry is essential for synthesizing oligonucleotides with modifications at the 2-position of the pyridine base .

Protecting Group Oligonucleotide Synthesis C-Nucleoside Synthetic Intermediate

Defined Research Scenarios for 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine Based on Quantified Evidence


Synthesis of 2'-Modified Oligonucleotides Requiring Orthogonal Nucleobase Protection

This compound is ideally suited for the synthesis of DNA or RNA oligonucleotides containing a modified pyridine base at a specific position. The presence of four O-benzyl protecting groups allows for standard automated DNA/RNA synthesis using phosphoramidite chemistry, where the sugar's 2'-hydroxyl can be selectively deprotected for chain extension while the nucleobase remains protected . This prevents unwanted side reactions at the base during coupling and oxidation steps, ensuring high yield and purity of the final oligonucleotide.

Development of Hydrophobic C-Nucleoside Libraries for Membrane Permeability Screening

The high LogP value of 6.7 indicates strong lipophilicity, making this protected intermediate suitable for the development of C-nucleoside analogs intended for passive membrane diffusion studies. The compound can be deprotected to yield a free nucleoside, which, due to its hydrophobic core structure, is likely to exhibit different cellular uptake and biodistribution profiles compared to more hydrophilic natural nucleosides. Researchers can use this as a core scaffold for a library of compounds designed to target intracellular pathogens or metabolic pathways.

Precursor for Novel Antiviral or Anticancer C-Nucleoside Analogs

As a fully protected C-nucleoside building block, this compound serves as a key intermediate for the generation of novel nucleoside analogs . After deprotection, the resulting free C-nucleoside is a purine analog. The broad class of purine nucleoside analogs is known to target indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . This specific scaffold offers a new starting point for medicinal chemistry campaigns aiming to optimize selectivity, potency, or overcome resistance mechanisms associated with existing nucleoside drugs.

Analytical Standard for Reverse-Phase HPLC and LC-MS Method Development

The target compound's unique combination of high molecular weight (601.73 g/mol) and high lipophilicity (LogP 6.7) makes it an excellent analytical standard for developing and validating reverse-phase HPLC and LC-MS methods for lipophilic, protected nucleoside intermediates . Its distinct retention time and characteristic mass spectral signature ([M+H]+ m/z 602.74) allow for unambiguous identification and quantification in complex reaction mixtures, enabling precise monitoring of synthetic steps and final product purity .

Quote Request

Request a Quote for 5-(2,3,5-Tri-O-benzyl-beta-D-ribofuranosyl)-3-methyl-2-benzyloxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.